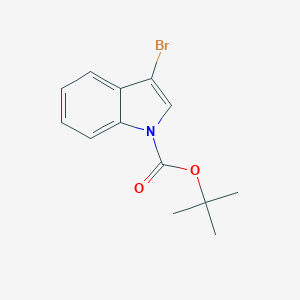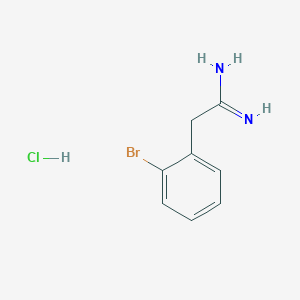
2-(2-Bromophenyl)ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 127813-37-0 . It has a molecular weight of 249.54 and its IUPAC name is 2-(2-bromophenyl)ethanimidamide hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)ethanimidamide hydrochloride is 1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(2-Bromophenyl)ethanimidamide hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Metabolic Pathways and Applications in Toxicology
Research has elucidated the in vivo metabolism of related bromophenyl compounds, revealing complex metabolic pathways and the formation of various metabolites. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolites, suggesting at least two operative metabolic pathways. These pathways involve processes such as deamination, reduction, oxidation, and acetylation, shedding light on the metabolic fate of similar bromophenyl compounds in biological systems (Kanamori et al., 2002).
Environmental and Thermal Degradation Studies
Brominated hydrocarbons, similar in structure to 2-(2-Bromophenyl)ethanimidamide hydrochloride, are widely used as flame retardants. Studies on the thermal degradation of such compounds, like 2-bromophenol, have revealed insights into the formation of hazardous byproducts like brominated dioxins. This knowledge is crucial for understanding the environmental impact and risks associated with the disposal and accidental burning of materials containing brominated compounds (Evans & Dellinger, 2003).
Potential in Antimycobacterial Applications
The positional variation of bromine atoms in bromophenyl compounds has been shown to significantly impact antimycobacterial activity. Research on isosteric analogs of bromophenylaminopyrimidines, for instance, has demonstrated that moving the bromine atom can lead to notable changes in antimycobacterial efficacy. This highlights the potential of structurally similar compounds, like 2-(2-Bromophenyl)ethanimidamide hydrochloride, in developing antimycobacterial agents (Erkin & Krutikov, 2010).
Exploration in Organic Synthesis
The compound and its analogs have been used extensively in organic synthesis. For example, o-Bromophenyl isocyanide, a compound structurally related to 2-(2-Bromophenyl)ethanimidamide hydrochloride, has been reacted with primary amines under catalysis to produce 1-substituted benzimidazoles. Such synthetic applications underline the compound's utility in constructing complex organic molecules, potentially leading to various pharmaceutical and material science applications (Lygin & Meijere, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
properties
IUPAC Name |
2-(2-bromophenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFCTLUZMPIJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561326 |
Source


|
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)ethanimidamide hydrochloride | |
CAS RN |
127813-37-0 |
Source


|
| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


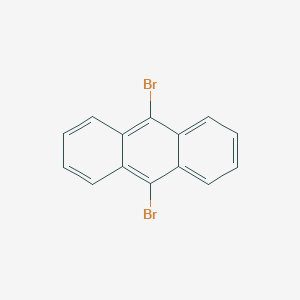
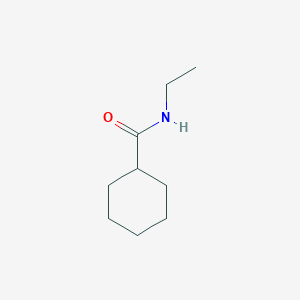

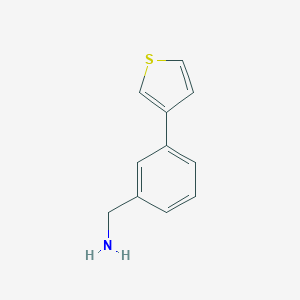
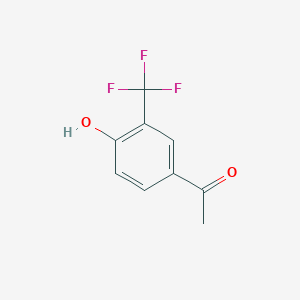
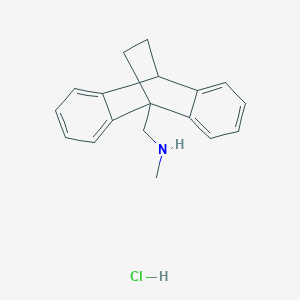
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)





